

# Fluralaner's Spectrum of Activity Against Ectoparasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fluralaner |           |
| Cat. No.:            | B1663891   | Get Quote |

### Introduction

**Fluralaner** is a systemic insecticide and acaricide belonging to the isoxazoline class of parasiticides.[1] It is a potent, long-acting agent utilized in veterinary medicine for the control of a wide array of ectoparasites in companion animals.[2][3] This technical guide provides an indepth overview of **fluralaner**'s spectrum of activity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

### **Mechanism of Action**

Fluralaner exerts its parasiticidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods.[4][5] Specifically, it potently inhibits both γ-aminobutyric acid (GABA)-gated chloride channels (GABA-R) and L-glutamategated chloride channels (GluCls).[4][6][7] This dual antagonism disrupts neurotransmission, leading to uncontrolled neural activity, paralysis, and ultimately the death of the ectoparasite.[4] [5] Studies have demonstrated that **fluralaner** exhibits a significantly higher binding affinity for invertebrate nerve cell receptors compared to those in mammals, which accounts for its favorable safety profile in host animals.[4][8]





Click to download full resolution via product page

Figure 1: Fluralaner's Mechanism of Action on Invertebrate Chloride Channels.

## **Spectrum of Activity and Efficacy Data**

**Fluralaner** has demonstrated a broad spectrum of activity against numerous ectoparasites of veterinary importance, including fleas, ticks, and mites. The following tables summarize the quantitative efficacy of **fluralaner** against key ectoparasite species.

# Table 1: Efficacy of Fluralaner Against Fleas (Ctenocephalides felis) in Dogs



| Formulation               | Efficacy (%)                 | Time Point                                         | Duration of<br>Efficacy | Citation(s) |
|---------------------------|------------------------------|----------------------------------------------------|-------------------------|-------------|
| Oral (Bravecto®)          | >99%                         | Weekly                                             | 12 weeks                | [9]         |
| Oral (Bravecto®)          | 100%                         | 48 hours post-<br>treatment and re-<br>infestation | 4 months                | [10]        |
| Oral (Bravecto®)          | 88%                          | 4 hours post-<br>treatment                         | N/A                     | [11]        |
| Oral (Bravecto®)          | ≥99.4%                       | 8, 12, and 24<br>hours post-<br>treatment          | N/A                     | [11]        |
| Oral (Bravecto®)          | 98.0-100%                    | 8, 12, and 24<br>hours post-re-<br>infestation     | 12 weeks                | [11]        |
| Injectable<br>(Bravecto®) | 92.2-100%                    | Post-treatment re-infestations                     | 1 year                  | [12]        |
| Topical                   | 100% (with minor exceptions) | Weekly                                             | 12 weeks                | [13]        |

**Table 2: Efficacy of Fluralaner Against Ticks in Dogs** 



| Tick<br>Species              | Formulation               | Efficacy (%)         | Time Point                                 | Duration of<br>Efficacy | Citation(s) |
|------------------------------|---------------------------|----------------------|--------------------------------------------|-------------------------|-------------|
| Ixodes ricinus               | Oral<br>(Bravecto®)       | 89.6%                | 4 hours post-<br>treatment                 | N/A                     | [14]        |
| Ixodes ricinus               | Oral<br>(Bravecto®)       | 97.9%                | 8 hours post-<br>treatment                 | N/A                     | [14][15]    |
| Ixodes ricinus               | Oral<br>(Bravecto®)       | 100%                 | 12 and 24<br>hours post-<br>treatment      | N/A                     | [14][15]    |
| Ixodes ricinus               | Oral<br>(Bravecto®)       | ≥98.1%               | 12 and 24<br>hours post-<br>re-infestation | 12 weeks                | [14][15]    |
| Ixodes ricinus               | Injectable<br>(Bravecto®) | 94.97%               | 7 days post-<br>treatment                  | N/A                     | [16][17]    |
| Ixodes ricinus               | Injectable<br>(Bravecto®) | 99.16% and<br>96.22% | 12 and 13<br>months post-<br>treatment     | 1 year                  | [16][17]    |
| Rhipicephalu<br>s sanguineus | Topical                   | 95.4-100%            | 30, 58, and<br>86 days post-<br>treatment  | 12 weeks                | [18][19]    |
| Rhipicephalu<br>s sanguineus | Oral                      | 97.3%                | 24 hours<br>post-<br>treatment             | N/A                     |             |
| Rhipicephalu<br>s sanguineus | Oral                      | 100%                 | 28 and 56<br>days post-<br>treatment       | N/A                     |             |
| Rhipicephalu<br>s sanguineus | Injectable<br>(Bravecto®) | 94.4-100%            | Post-<br>treatment re-<br>infestations     | 1 year                  | [12]        |
| Amblyomma<br>americanum      | Oral<br>(Bravecto®)       | >90%                 | 72 hours<br>post-                          | 8 weeks                 | [20]        |



infestation

Table 3: Efficacy of Fluralaner Against Mites in Dogs

| Mite Species  | Formulation | Efficacy (%)                                         | Time Point                 | Citation(s) |
|---------------|-------------|------------------------------------------------------|----------------------------|-------------|
| Demodex canis | Oral        | 98.9% reduction in mite counts                       | Day 28                     | [21][22]    |
| Demodex canis | Oral        | No mites recovered                                   | Day 56                     |             |
| Demodex canis | Oral        | 99.7% reduction in mite counts                       | Day 28                     | [23]        |
| Demodex canis | Oral        | 100% reduction in mite counts (parasitological cure) | Days 56 and 84             | [23]        |
| Demodex spp.  | Oral        | 100% recovery                                        | 4 weeks post-<br>treatment | [1]         |

### **Experimental Protocols**

The following sections detail the methodologies employed in key studies to evaluate the efficacy of **fluralaner**.

### Flea Efficacy (Speed of Kill) Study Protocol

This protocol is a composite of methodologies described in studies evaluating the speed of kill of oral **fluralaner** against Ctenocephalides felis.[11]





Click to download full resolution via product page

Figure 2: Generalized Workflow for Flea Speed of Kill Efficacy Studies.



- Animals: Purpose-bred dogs, acclimatized to the study conditions.
- Housing: Individually housed to prevent cross-contamination.
- Randomization: Dogs are randomly allocated to a treatment group (oral fluralaner) or a control group (placebo or no treatment).
- Infestation: Each dog is infested with a specific number of unfed adult Ctenocephalides felis.
- Treatment: The treatment group receives oral fluralaner at the recommended dose, while
  the control group receives a placebo or remains untreated.
- Flea Counts: At predetermined time points post-treatment (e.g., 1, 2, 4, 8, 12, and 24 hours), fleas are removed from each dog and counted to determine the number of live and dead fleas.
- Re-infestation and Sustained Efficacy: To assess the duration of activity, dogs are re-infested
  with fleas at regular intervals (e.g., every 4 weeks for 12 weeks). Flea counts are then
  performed at the same time points after each re-infestation.[11]
- Efficacy Calculation: Efficacy is calculated for each time point by comparing the mean number of live fleas on the treated group to the mean number of live fleas on the control group.

### Tick Efficacy (Speed of Kill) Study Protocol

This protocol is based on studies evaluating the speed of kill of **fluralaner** against various tick species.[14][15]

- Animals and Housing: Similar to flea studies, dogs are individually housed and acclimatized.
- Randomization: Dogs are randomized into treatment and control groups.
- Pre-treatment Infestation: Two days prior to treatment, each dog is infested with a specified number of unfed adult ticks (e.g., 50 female and 10 male Ixodes ricinus).[14]
- Treatment: On day 0, the treatment group receives a single oral dose of fluralaner (e.g., 25 mg/kg), while the control group remains untreated.[14]



- Tick Counts: At various time points post-treatment (e.g., 4, 8, 12, or 24 hours), ticks are removed and counted. Ticks are categorized as live or dead, and attached or unattached.
- Re-infestation for Persistent Efficacy: At 4, 8, and 12 weeks post-treatment, dogs are re-infested with ticks. Tick counts are then performed at specified intervals (e.g., 4, 8, 12, or 24 hours) after each re-infestation to assess the sustained speed of kill.[14][15]
- Efficacy Calculation: The percentage of tick-killing efficacy is calculated by comparing the number of live ticks on the treated dogs to the control group.

# Canine Generalized Demodicosis Efficacy Study Protocol

This protocol is a summary of methodologies used in studies assessing the efficacy of **fluralaner** for the treatment of canine generalized demodicosis caused by Demodex canis.[21] [22][23]





Click to download full resolution via product page

Figure 3: Workflow for a Clinical Trial of Fluralaner for Canine Demodicosis.

- Study Population: Privately-owned dogs with clinical signs of generalized demodicosis and a
  positive confirmation of Demodex canis mites via deep skin scrapings.[21][22]
- Inclusion Criteria: Dogs diagnosed with generalized demodicosis, often defined as more than five affected areas or pododermatitis involving two or more feet.[1]
- Treatment: Each dog receives a single oral dose of fluralaner at the commercially recommended dose (25-56 mg/kg).[21][22]



- Assessments: Clinical and parasitological assessments are performed at baseline (Day 0)
  and at regular intervals post-treatment (e.g., Days 28, 56, 84, and 112).[21][22]
  - Parasitological Assessment: Deep skin scrapings are taken from multiple affected sites to determine the number of live Demodex mites.
  - Clinical Assessment: The extent and severity of skin lesions (e.g., erythema, alopecia, crusts) are evaluated and scored. Hair regrowth is also assessed.[23]
- Efficacy Endpoints: The primary efficacy is based on the reduction in mean mite counts
  compared to pre-treatment levels. A parasitological cure is often defined as a 100%
  reduction in mite counts on consecutive assessments.[23] The resolution of clinical signs is
  also a key endpoint.

### Conclusion

Fluralaner exhibits a broad and potent spectrum of activity against a variety of clinically significant ectoparasites in dogs. Its rapid onset of action and extended duration of efficacy for both fleas and ticks make it a valuable tool in the prevention of vector-borne diseases and the management of flea allergy dermatitis.[14][24] Furthermore, its high efficacy in treating challenging conditions such as generalized demodicosis underscores its therapeutic importance.[1][21][22] The consistent results across numerous studies, employing rigorous experimental protocols, solidify the position of fluralaner as a key ectoparasiticide in veterinary medicine.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chemistryjournal.net [chemistryjournal.net]
- 2. A systematic review of fluralaner as a treatment for ectoparasitic infections in mammalian species PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. A randomized, blinded, controlled USA field study to assess the use of fluralaner tablets in controlling canine flea infestations PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspected neurological toxicity after oral application of fluralaner (Bravecto®) in a Kooikerhondje dog PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Fluralaner Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of fluralaner flavored chews (Bravecto®) administered to dogs against the adult cat flea, Ctenocephalides felis felis and egg production PMC [pmc.ncbi.nlm.nih.gov]
- 11. Onset of activity of fluralaner (BRAVECTO™) against Ctenocephalides felis on dogs -PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single treatment with a fluralaner injectable suspension (Bravecto® injectable) provides
   1-year efficacy against Rhipicephalus sanguineus sensu lato and Ctenocephalides felis in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The speed of kill of fluralaner (Bravecto<sup>™</sup>) against Ixodes ricinus ticks on dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluralaner injectable suspension (Bravecto® injectable) for dogs remains effective against Ixodes ricinus infestations for one-year PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of fluralaner spot-on solution against induced infestations with Rhipicephalus sanguineus on dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Comparative speed of kill of sarolaner (Simparica™ Chewables) and fluralaner (Bravecto®) against induced infestations of Amblyomma americanum on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of oral fluralaner for the treatment of canine generalized demodicosis: a molecular-level confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]



- 22. Efficacy of oral fluralaner for the treatment of canine generalized demodicosis: a molecular-level confirmation PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluralaner 5.46% (w/w) flavored chewable tablet (Bravecto® 1-Month) is effective for treatment of canine generalized demodicosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto (fluralaner) against Frontline (fipronil) in flea- and tick-infested dogs | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- To cite this document: BenchChem. [Fluralaner's Spectrum of Activity Against Ectoparasites: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663891#fluralaner-s-spectrum-of-activity-against-various-ectoparasites]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com